N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate
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Overview
Description
N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate is a complex organic compound that features both an aminium group and an imidazole ring. This compound is notable for its unique structure, which combines the properties of both amines and imidazoles, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process might include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-4-carboxylate
- N,N,N-Tributylbutan-1-aminium 5-carboxy-1H-imidazole-4-carboxylate
Uniqueness
N,N,N-Tributylbutan-1-aminium 4-carboxy-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
570375-04-1 |
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Molecular Formula |
C21H39N3O4 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-carboxy-1H-imidazole-5-carboxylate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C5H4N2O4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-4(9)2-3(5(10)11)7-1-6-2/h5-16H2,1-4H3;1H,(H,6,7)(H,8,9)(H,10,11)/q+1;/p-1 |
InChI Key |
CNUIATKBCILVLZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=NC(=C(N1)C(=O)[O-])C(=O)O |
Origin of Product |
United States |
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